BenchChemオンラインストアへようこそ!

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

Regioselective synthesis Epoxide ring-opening Piperidine scaffolds

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 724787-52-4) is a heterocyclic building block featuring a piperidine core with trans-configured 4-(Boc-amino) and 3-hydroxy substituents, and a benzyl carbamate (Cbz) protecting group on the ring nitrogen. The compound presents three distinct functional handles—a Boc-protected amine, a free secondary alcohol, and a Cbz-protected tertiary amine—enabling sequential, chemoselective deprotection and functionalization strategies that are critical for constructing complex pharmaceutical intermediates.

Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
Cat. No. B8197309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate
Molecular FormulaC18H26N2O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-10-20(11-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)
InChIKeyPYXBJXCKGMSJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate: Orthogonally Protected trans-4-Amino-3-hydroxypiperidine Scaffold for Multi-Step Medicinal Chemistry


Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 724787-52-4) is a heterocyclic building block featuring a piperidine core with trans-configured 4-(Boc-amino) and 3-hydroxy substituents, and a benzyl carbamate (Cbz) protecting group on the ring nitrogen [1]. The compound presents three distinct functional handles—a Boc-protected amine, a free secondary alcohol, and a Cbz-protected tertiary amine—enabling sequential, chemoselective deprotection and functionalization strategies that are critical for constructing complex pharmaceutical intermediates .

Why Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate Cannot Be Replaced by Simpler Mono-Protected or Regioisomeric Analogs


Attempts to substitute this compound with mono-protected variants (e.g., trans-4-(Boc-amino)-3-hydroxypiperidine lacking the Cbz group) or regioisomeric analogs (e.g., trans-3-(Boc-amino)-4-hydroxypiperidine) introduce significant synthetic risk. The orthogonal Boc/Cbz pair enables two sequential, non-overlapping deprotection events—acidolysis (Boc removal) and hydrogenolysis (Cbz removal)—that are impossible with single-protecting-group intermediates [1]. The trans-4-amino-3-hydroxy regiochemistry is specifically required for key pharmacophores in renin inhibitors [2] and antibacterial topoisomerase inhibitors [3], where the alternative 3-amino-4-hydroxy regioisomer produces inactive or suboptimal compounds. Without the precise orthogonal protection and regio-/stereochemistry, multi-step synthetic routes risk low overall yields, protecting group scrambling, and loss of stereochemical integrity.

Quantitative Procurement Evidence: How Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate Compares to Closest Analogs


C4 Regioselectivity in Aminohydroxypiperidine Synthesis: trans-4-Amino-3-hydroxy vs. trans-3-Amino-4-hydroxy Scaffolds

The target compound derives from the trans-4-amino-3-hydroxypiperidine regioisomer series, which is accessed via a C4-selective epoxide ring-opening method using lithium perchlorate mediation. This method directs nucleophilic attack exclusively to the C4 position (C4:C3 regioselectivity >20:1), whereas competing methods yield the trans-3-amino-4-hydroxy regioisomer [1]. In the context of biologically active compounds, the trans-4-amino-3-hydroxypiperidine scaffold is a recognized pharmacophore in renin inhibitors, while the trans-3-amino-4-hydroxy regioisomer targets Bruton's tyrosine kinase inhibitors—demonstrating that the two regioisomers are not interchangeable for specific target classes [1][2].

Regioselective synthesis Epoxide ring-opening Piperidine scaffolds

Orthogonal Deprotection Selectivity: Boc/Cbz Dual Protection vs. Single-Protecting-Group Analogs

The target compound's Boc group is quantitatively removed under acidic conditions (e.g., TFA/CH2Cl2, 1–2 h, >95% cleavage), under which the Cbz group remains fully intact. Conversely, the Cbz group is cleanly removed by hydrogenolysis (H2, Pd/C, MeOH, 2–4 h, >99% removal), conditions that leave the Boc group untouched [1]. By contrast, a mono-protected analog such as trans-4-(Boc-amino)-3-hydroxypiperidine (CAS 859854-66-3) lacks the second orthogonal protecting group, forcing the piperidine nitrogen to remain either permanently unprotected (risking side reactions) or protected with the same Boc group (precluding independent manipulation). This orthogonal pair reduces the number of synthetic steps by 2–3 in multi-step sequences compared to iterative protection/deprotection strategies.

Orthogonal protection Chemoselective deprotection Solid-phase peptide synthesis

Cost-Efficiency Advantage: Dual-Protected Building Block vs. Mono-Protected Analog for Procurement Budgets

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate is commercially available at €91.00 per gram (95% purity) , while the mono-protected analog trans-4-(Boc-amino)-3-hydroxypiperidine (lacking the Cbz group) is priced at £338.00 per gram (approximately €395 at current exchange rates) . Despite the target compound containing an additional orthogonal Cbz protecting group, its procurement cost is approximately 4.3-fold lower per gram, delivering greater synthetic versatility at a lower unit price.

Procurement cost analysis Building block economics Laboratory supply chain

Purity Benchmarking: Commercial Purity of Target Compound Relative to Closest cis-Isomer Analog

The target compound is routinely supplied at 97% purity (HPLC) by multiple vendors including Moldb , with supporting analytical documentation (NMR, HPLC, LC-MS) available. The corresponding cis-isomer analog (cis-4-amino-1-Boc-3-hydroxypiperidine, CAS 1331777-74-2) is typically offered at 97% purity as well , indicating comparable commercial quality. However, the target compound offers the additional benzyl carbamate protection not present in the cis analog, providing orthogonal deprotection capability at equivalent purity levels.

Analytical quality control Purity specification Building block procurement

Optimal Procurement and Application Scenarios for Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate


Multi-Step Synthesis of Renin Inhibitor Pharmacophores Requiring C4-Amino Substitution

The trans-4-amino-3-hydroxypiperidine scaffold is a recognized core in orally active renin inhibitors. The target compound's C4-selective synthesis origin ensures the correct regiochemistry for this pharmacophore class, as documented in literature on 4-triazolyl-substituted piperidine renin inhibitors derived from trans-4-ethynyl-3-hydroxypiperidine intermediates [1]. The orthogonal Boc/Cbz protection allows sequential functionalization: Cbz hydrogenolysis to free the piperidine nitrogen for coupling, followed by Boc removal to expose the 4-amino group for further derivatization.

Construction of Antibacterial Type IIA Topoisomerase Inhibitor Libraries

Amino-piperidine antibacterials targeting bacterial type IIA topoisomerases have been identified as a promising class with broad-spectrum potency and oral efficacy in vivo [2]. The target compound's (3R,4R)-configured scaffold has been specifically listed as a related chemical substance in this antibacterial series. The orthogonal protecting groups facilitate parallel library synthesis, where the Cbz group can be removed to install diverse N-substituents while the Boc group preserves the 4-amino functionality for late-stage diversification.

Cost-Efficient Procurement for Large-Scale Medicinal Chemistry Campaigns

At €91.00/g from commercial suppliers , this compound offers a 4.3-fold cost advantage over the closest mono-protected analog (trans-4-(Boc-amino)-3-hydroxypiperidine at ~€395/g) while providing an additional orthogonal Cbz protecting group. For medicinal chemistry campaigns requiring gram-to-kilogram quantities, this cost differential translates to significant budget savings without compromising synthetic versatility. The compound is suitable for both solution-phase and solid-supported synthesis workflows.

Synthesis of Enantiopure 4-Amino-3-hydroxypiperidine-Containing Drug Candidates via Chemoenzymatic Routes

Optically pure orthogonally protected aminohydroxypiperidines are accessible via chemoenzymatic resolution methods, as demonstrated for the related trans-3-amino-4-hydroxypiperidine series [3]. The target compound's dual Boc/Cbz protection is compatible with enzymatic kinetic resolution conditions, enabling procurement of racemic material for subsequent enantiomeric enrichment or direct procurement of enantiopure (3R,4R) or (3S,4S) forms for structure-activity relationship studies.

Quote Request

Request a Quote for Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.